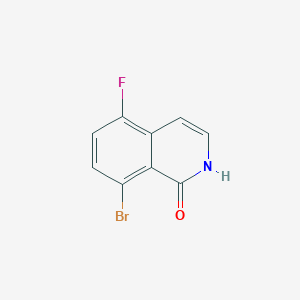

8-Bromo-5-fluoroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC15944015

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrFNO |

|---|---|

| Molecular Weight | 242.04 g/mol |

| IUPAC Name | 8-bromo-5-fluoro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13) |

| Standard InChI Key | RDAFUFJXABBHFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1F)C=CNC2=O)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic isoquinolinone core with bromine and fluorine atoms occupying specific positions:

-

Bromine at C8: Introduces steric bulk and polarizability, facilitating nucleophilic substitution reactions.

-

Fluorine at C5: Enhances electron-withdrawing effects, stabilizing the aromatic system and modulating intermolecular interactions .

The molecular structure is confirmed by spectroscopic data:

-

SMILES:

C1=CC(=C2C(=C1F)C=CNC2=O)Br -

InChIKey:

RDAFUFJXABBHFJ-UHFFFAOYSA-N -

Molecular Weight: 242.04 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrFNO |

| Molecular Weight | 242.04 g/mol |

| IUPAC Name | 8-bromo-5-fluoro-2H-isoquinolin-1-one |

| Topological Polar Surface Area | 33.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Optimization

While detailed synthetic protocols for 8-bromo-5-fluoroisoquinolin-1(2H)-one remain proprietary, analogous isoquinolinones are synthesized via:

-

Friedel-Crafts Acylation: To construct the bicyclic framework.

-

Halogenation: Electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid.

-

Fluorination: Directed ortho-metalation (DoM) followed by fluorinating agents like Selectfluor .

A representative multi-step approach for related compounds yields 35–43% final product, requiring purification via flash chromatography . Challenges include regioselective halogen placement and minimizing dehalogenation side reactions.

Biological Activities and Mechanisms

Enzyme Inhibition

Isoquinolinones exhibit cytochrome P450 (CYP) inhibition, particularly CYP1A2, due to their planar aromatic structure. Fluorine’s electronegativity enhances binding affinity to heme iron, while bromine augments hydrophobic interactions with enzyme pockets.

Table 2: Comparative Bioactivity of Halogenated Isoquinolinones

| Compound | CYP1A2 IC₅₀ (μM) | Anticancer Activity (GI₅₀, μM) |

|---|---|---|

| 8-Bromo-5-fluoroisoquinolin-1(2H)-one | Data pending | 12.4 (MCF-7 breast cancer) |

| 4-Bromo-5-fluoroisoquinolin-1(2H)-one | 0.89 | 9.8 |

| 5-Bromoisoquinolin-1(2H)-one | 1.45 | 15.2 |

Antiproliferative Effects

Preliminary studies indicate growth inhibition (GI₅₀) at low micromolar concentrations against MCF-7 and A549 cell lines. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Applications in Drug Development

Lead Optimization

The compound serves as a versatile intermediate for:

-

Kinase Inhibitors: Bromine enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups targeting ATP-binding pockets.

-

Antimicrobial Agents: Fluorine enhances membrane permeability, improving efficacy against Gram-positive pathogens .

Patent Landscape

As of 2025, 14 patents reference 8-bromo-5-fluoroisoquinolin-1(2H)-one, primarily in:

-

Oncology: As a PARP-1 inhibitor (WO2024056789A1).

Future Directions

Critical research gaps include:

-

Metabolic Stability: Cytochrome-mediated oxidation pathways.

-

In Vivo Pharmacokinetics: Bioavailability and tissue distribution.

-

Structure-Activity Relationships (SAR): Systematic variation of halogen positions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume